4-Bromocinnamic acid

Solid-State Photochemistry Crystal Engineering 13C Solid-State NMR

Choose 4-Bromocinnamic acid when reaction kinetics demand precision: its photodimerization rate is 5.3× slower than the 4-chloro analog, giving you finer control over solid-state [2+2] cycloaddition progress. It also forms commutable crystal structures with 4-methylcinnamic acid, enabling tunable material properties without lattice disruption. Beyond crystal engineering, it reliably delivers the para-bromo phenyl acrylic acid moiety for synthesizing (E)-β-bromo-4-bromostyrene and 2-amino-7-(piperidin-4-yl)isoquinoline. Insist on ≥98% purity for reproducible topochemical outcomes.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 1200-07-3
Cat. No. B017448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromocinnamic acid
CAS1200-07-3
Synonyms3-(4-Bromophenyl)-2-propenoic Acid;  3-(4-Bromophenyl)-2-propenoic Acid;  NSC 218449; 
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)Br
InChIInChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
InChIKeyCPDDDTNAMBSPRN-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocinnamic Acid (CAS 1200-07-3): A Strategic Para-Bromo Cinnamic Acid Scaffold


4-Bromocinnamic acid (CAS 1200-07-3) is a para-substituted derivative of cinnamic acid, characterized by the presence of a bromine atom on its phenyl ring. This structural modification enhances its utility as a building block in organic synthesis and materials science, specifically imparting a reactive handle for cross-coupling reactions and influencing solid-state properties like crystal packing and photodimerization kinetics [1]. The compound is commercially available, predominantly in its *trans* isomeric form, with standard purity levels of 97-98% as verified by HPLC or GC .

Why 4-Bromocinnamic Acid Cannot Be Directly Replaced by Other Cinnamic Acid Analogs


The selection of a specific cinnamic acid analog is critical, as substitution patterns on the aromatic ring dictate distinct outcomes in solid-state applications. In the context of photodimerization and crystal engineering, the para-bromo substituent in 4-Bromocinnamic acid leads to a unique crystal structure landscape compared to its 4-chloro and 4-methyl counterparts [1]. This structural divergence results in significantly different photochemical reactivity [2], making 4-BCA a non-interchangeable building block for designing materials with specific topochemical outcomes. The following quantitative evidence demonstrates these critical performance differences.

Quantitative Differentiation Guide: Direct Comparator Data for 4-Bromocinnamic Acid


Solid-State Photodimerization Rate: 4-Bromo vs. 4-Chloro Cinnamic Acid

In a direct comparison of solid-state photoreactivity, 4-bromocinnamic acid exhibits a markedly slower photodimerization rate than its 4-chloro analog. Under identical UV irradiation conditions, the conversion of 4-bromocinnamic acid to its corresponding dimer proceeds with a rate constant (k) of 4.9 x 10⁻⁵ s⁻¹, which is 5.3 times slower than the rate for 4-chlorocinnamic acid (k = 26 x 10⁻⁵ s⁻¹) [1]. This difference is attributed to the distinct crystal packing and intermolecular geometry driven by the larger bromine atom.

Solid-State Photochemistry Crystal Engineering 13C Solid-State NMR

Crystal Structure Landscape and Solid Solution Formation: 4-Bromo vs. 4-Chloro and 4-Methyl Analogs

Computational and experimental doping studies reveal that 4-bromocinnamic acid (4BCA) forms a distinct and commutable crystal structure landscape with 4-methylcinnamic acid (4MCA) and 4-chlorocinnamic acid (4CCA) [1]. 4BCA readily forms solid solutions with 4MCA without any change in crystal structure, a property that is not universally shared among its analogs [2]. This miscibility is a direct consequence of the specific steric and electronic effects of the para-bromo substituent, which enables the formation of new crystal forms not accessible by the parent compounds alone [1].

Crystal Engineering Polymorphism Solid-State Chemistry

Role as a Verified Synthetic Intermediate for Halogen-Containing Complexes

4-Bromocinnamic acid serves as a well-documented and commercially sourced intermediate for the synthesis of specific, high-value target molecules. Vendor technical documentation and literature confirm its use in preparing compounds such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and brominated dansyl derivatives . This contrasts with less characterized or less commercially viable analogs, where synthetic routes may be unverified or lower-yielding.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Specific Research Scenarios Where 4-Bromocinnamic Acid is Differentiated


Topochemical Photodimerization Studies with Tunable Kinetics

Research groups investigating solid-state photochemical reactions should select 4-bromocinnamic acid when slower reaction kinetics are required. As demonstrated by Fonseca et al. [1], 4-BCA's photodimerization rate is 5.3 times slower than that of 4-chlorocinnamic acid, allowing for more precise control over reaction progress and intermediate analysis via NMR.

Crystal Engineering for Solid Solution Formation

In the design of multi-component crystalline materials, 4-bromocinnamic acid is the preferred building block for creating solid solutions with other cinnamic acid derivatives. The work by Chakraborty et al. [2] explicitly demonstrates that 4BCA forms commutable crystal structures with 4-methylcinnamic acid, a property that can be exploited to fine-tune material properties such as melting point, solubility, or mechanical behavior without altering the core crystal lattice.

Synthesis of Halogenated Pharmacophores and Functional Polymers

4-Bromocinnamic acid is a reliable, commercially available starting material for introducing a para-bromo phenyl acrylic acid moiety into larger molecules. It has been successfully used to synthesize key intermediates like (E)-β-bromo-4-bromostyrene and 2-amino-7-(piperidin-4-yl)isoquinoline . This established utility makes it a lower-risk procurement choice for medicinal chemists and polymer scientists developing new active pharmaceutical ingredients or functionalized materials.

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